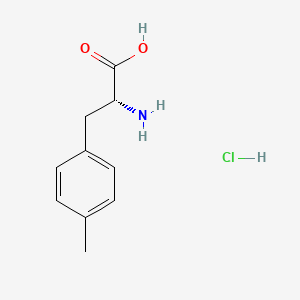

(2R)-2-amino-3-(4-methylphenyl)propanoic acid;hydrochloride

Beschreibung

(2R)-2-amino-3-(4-methylphenyl)propanoic acid;hydrochloride is a chiral amino acid derivative. It is known for its role in various biochemical processes and potential therapeutic applications. The compound is characterized by the presence of an amino group, a carboxylic acid group, and a 4-methylphenyl group attached to the central carbon atom.

Eigenschaften

CAS-Nummer |

4313-78-4 |

|---|---|

Molekularformel |

C10H14ClNO2 |

Molekulargewicht |

215.67 g/mol |

IUPAC-Name |

(2R)-2-amino-3-(4-methylphenyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C10H13NO2.ClH/c1-7-2-4-8(5-3-7)6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H/t9-;/m1./s1 |

InChI-Schlüssel |

WGEZMHWHCOUJDQ-SBSPUUFOSA-N |

Isomerische SMILES |

CC1=CC=C(C=C1)C[C@H](C(=O)O)N.Cl |

Kanonische SMILES |

CC1=CC=C(C=C1)CC(C(=O)O)N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von (2R)-2-Amino-3-(4-Methylphenyl)propansäure;Hydrochlorid umfasst typischerweise die folgenden Schritte:

Ausgangsmaterial: Die Synthese beginnt mit der Auswahl geeigneter Ausgangsmaterialien, wie z. B. 4-Methylbenzaldehyd und Glycin.

Bildung der Schiff-Base: Die Aldehydgruppe von 4-Methylbenzaldehyd reagiert mit der Aminogruppe von Glycin unter Bildung einer Schiff-Base.

Reduktion: Die Schiff-Base wird dann mit einem Reduktionsmittel wie Natriumborhydrid reduziert, um das gewünschte Aminosäure-Derivat zu erhalten.

Hydrochloridbildung: Der letzte Schritt beinhaltet die Zugabe von Salzsäure, um das Hydrochloridsalz der Verbindung zu bilden.

Industrielle Produktionsverfahren: Die industrielle Produktion von (2R)-2-Amino-3-(4-Methylphenyl)propansäure;Hydrochlorid kann die großtechnische Synthese unter ähnlichen Reaktionsbedingungen, jedoch optimiert für höhere Ausbeuten und Reinheit, umfassen. Techniken wie kontinuierliche Durchflussreaktoren und fortschrittliche Reinigungsmethoden werden eingesetzt, um eine gleichbleibende Qualität zu gewährleisten.

Arten von Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an der Aminogruppe, eingehen, die zur Bildung von Iminen oder Nitrilen führen.

Reduktion: Reduktionsreaktionen können die Carboxylgruppe in einen Alkohol umwandeln.

Substitution: Der aromatische Ring kann an elektrophilen Substitutionsreaktionen, wie z. B. Nitrierung oder Halogenierung, teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Reagenzien wie Salpetersäure zur Nitrierung oder Brom zur Bromierung.

Hauptprodukte:

Oxidation: Bildung von Iminen oder Nitrilen.

Reduktion: Bildung von Alkohol-Derivaten.

Substitution: Bildung von Nitro- oder Halogen-Derivaten.

4. Wissenschaftliche Forschungsanwendungen

(2R)-2-Amino-3-(4-Methylphenyl)propansäure;Hydrochlorid hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als chiraler Baustein in der organischen Synthese verwendet.

Biologie: Untersucht für seine Rolle in Enzym-Substrat-Wechselwirkungen und Stoffwechselwegen.

Medizin: Untersucht auf potenzielle therapeutische Wirkungen, einschließlich als Vorläufer für die Medikamentenentwicklung.

Industrie: Einsatz in der Produktion von Feinchemikalien und Pharmazeutika.

5. Wirkmechanismus

Der Wirkmechanismus von (2R)-2-Amino-3-(4-Methylphenyl)propansäure;Hydrochlorid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann als Substrat oder Inhibitor wirken und biochemische Pfade und physiologische Reaktionen modulieren. Die genauen Pfade und Ziele hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Ähnliche Verbindungen:

(2S)-2-Amino-3-(4-Methylphenyl)propansäure;Hydrochlorid: Das Enantiomer der Verbindung mit unterschiedlicher Stereochemie.

Phenylalanin-Derivate: Verbindungen mit ähnlichen aromatischen Ringstrukturen, aber unterschiedlichen Substituenten.

Einzigartigkeit: (2R)-2-Amino-3-(4-Methylphenyl)propansäure;Hydrochlorid ist aufgrund seiner spezifischen chiralen Konfiguration und des Vorhandenseins der 4-Methylphenylgruppe einzigartig, die im Vergleich zu anderen Aminosäure-Derivaten unterschiedliche chemische und biologische Eigenschaften verleiht.

Wissenschaftliche Forschungsanwendungen

(2R)-2-amino-3-(4-methylphenyl)propanoic acid;hydrochloride has diverse applications in scientific research:

Chemistry: Used as a chiral building block in organic synthesis.

Biology: Studied for its role in enzyme-substrate interactions and metabolic pathways.

Medicine: Investigated for potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (2R)-2-amino-3-(4-methylphenyl)propanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating biochemical pathways and physiological responses. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

(2S)-2-amino-3-(4-methylphenyl)propanoic acid;hydrochloride: The enantiomer of the compound with different stereochemistry.

Phenylalanine derivatives: Compounds with similar aromatic ring structures but different substituents.

Uniqueness: (2R)-2-amino-3-(4-methylphenyl)propanoic acid;hydrochloride is unique due to its specific chiral configuration and the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties compared to other amino acid derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.